molecular formula C23H31N3O4S B11451683 N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide

Cat. No.: B11451683
M. Wt: 445.6 g/mol
InChI Key: ABSMQHZJSTUMNZ-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an acetyl group, an ethoxypropylamino group, a methylphenyl group, and a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Ethoxypropylamino Intermediate: This step involves the reaction of 3-ethoxypropylamine with an appropriate electrophile to form the ethoxypropylamino intermediate.

    Introduction of the Methylphenyl Group: The intermediate is then reacted with a 4-methylphenyl-containing reagent under suitable conditions to introduce the methylphenyl group.

    Acetylation: The compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Thiophen-2-ylmethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: The compound can be used to study the interaction with biological targets and pathways.

    Materials Science: It may be used in the development of new materials with unique properties.

    Biological Research: The compound can be used as a tool to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-acetyl-N-{2-[(3-methoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide
  • N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-ethylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide

Uniqueness

N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(thiophen-2-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-(thiophen-2-ylmethyl)amino]-N-(3-ethoxypropyl)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H31N3O4S/c1-4-30-13-6-12-24-23(29)22(19-10-8-17(2)9-11-19)26(16-20-7-5-14-31-20)21(28)15-25-18(3)27/h5,7-11,14,22H,4,6,12-13,15-16H2,1-3H3,(H,24,29)(H,25,27)

InChI Key

ABSMQHZJSTUMNZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC=CS2)C(=O)CNC(=O)C

Origin of Product

United States

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